N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(3-Chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a 4-methyl substituent at position 2. The thiazole ring is further linked via an ethyl group to an ethanediamide moiety, which bridges to a 3-chlorophenyl group (Fig. 1). This structure combines aromatic, thiazole, and amide functionalities, which are commonly associated with bioactive properties in medicinal and agrochemical research .
The compound’s molecular formula is C₂₈H₂₆ClN₃O₂S, with a molecular weight of 504.04 g/mol. Its IUPAC name reflects the ethanediamide linker (N'- and N-substituted) and the specific substitution patterns on the thiazole and phenyl rings.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-6-8-15(9-7-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-5-3-4-16(22)12-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNKEFUWMNWFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves the reaction of 3-chlorophenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N’-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives
Compounds such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and N-(3-chlorophenethyl)-4-nitrobenzamide () exhibit similarities in their amide-linked thiazole or aromatic systems. Key differences lie in the substituents on the phenyl and thiazole rings:
Key Observations :
- The ethanediamide linker in the target compound may enhance conformational flexibility compared to simpler acetamides .
- Chlorophenyl groups are prevalent in antimicrobial agents; the 3-chloro substitution in the target compound contrasts with the 4-chloro or dichloro substitutions in analogs, which may alter steric and electronic interactions .
Thiazole-Triazole Hybrids
Compounds such as 9d (: N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide derivatives) and N~1~-(2-ethoxyphenyl)-N~2~-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide () highlight the role of extended linkers and heterocyclic fusion:
Key Observations :
- The ethanediamide linker in the target compound and analogs could improve binding affinity through additional hydrogen-bonding interactions compared to single amide derivatives .
- Substituents like 4-methylphenyl on the thiazole ring are conserved across analogs, suggesting a role in stabilizing hydrophobic interactions .
Biological Activity
N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 498.4 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives similar to this compound. For instance:
- A study reported that thiazole compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics like ampicillin .
- Another investigation demonstrated that thiazole derivatives showed promising antifungal activity against strains such as Candida albicans and Aspergillus flavus, indicating their potential as antifungal agents .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazole-containing compounds:
- A specific study indicated that compounds with thiazole moieties could inhibit cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that the compound may interfere with cellular signaling pathways critical for tumor growth .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a systematic study conducted on various synthesized thiazole derivatives, including this compound, researchers evaluated their efficacy against multiple bacterial strains using the agar well diffusion method. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
Case Study 2: Cytotoxicity Assessment
Another research effort focused on the cytotoxic effects of thiazole derivatives on different cancer cell lines. The findings revealed that this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, underscoring its therapeutic potential .
Summary Table of Biological Activities
| Activity Type | Tested Against | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant activity (MIC < standard) |
| Antifungal | Candida albicans, Aspergillus flavus | Promising antifungal activity |
| Anticancer | Various cancer cell lines | Induction of apoptosis; selective toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
